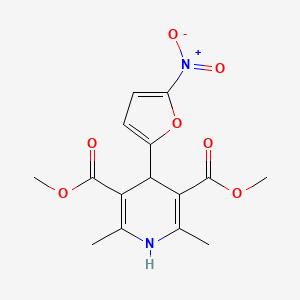

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester

説明

The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is a 1,4-dihydropyridine (DHP) derivative characterized by:

- A 1,4-dihydropyridine core with methyl groups at positions 2 and 6.

- Dimethyl ester groups at positions 3 and 5.

- A 5-nitro-2-furanyl substituent at position 4.

This structure places it within the broader class of DHP-based pharmaceuticals, which are widely studied for cardiovascular applications, particularly as calcium channel blockers (CCBs) . However, the nitro-furanyl substituent distinguishes it from well-known analogs like nifedipine (2-nitrophenyl substituent) and others.

特性

CAS番号 |

55315-50-9 |

|---|---|

分子式 |

C15H16N2O7 |

分子量 |

336.30 g/mol |

IUPAC名 |

dimethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C15H16N2O7/c1-7-11(14(18)22-3)13(9-5-6-10(24-9)17(20)21)12(8(2)16-7)15(19)23-4/h5-6,13,16H,1-4H3 |

InChIキー |

PORVRFWSTDKDPM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |

製品の起源 |

United States |

準備方法

Hantzsch Dihydropyridine Synthesis

Core Reaction Mechanism

The Hantzsch reaction remains the most widely adopted method for constructing the 1,4-dihydropyridine (DHP) core. This one-pot, multicomponent condensation involves:

- 5-Nitrofuran-2-carbaldehyde (1 mmol) as the aromatic aldehyde component

- Methyl acetoacetate (2 mmol) as the β-ketoester

- Ammonium acetate (1 mmol) as the nitrogen source

The reaction proceeds via enamine formation, followed by cyclization to yield the DHP ring. A Fe-Cu/ZSM-5 nanocatalyst (3 wt%) in aqueous medium under ultrasonic irradiation (20% power, 5–8 min) achieves 95% yield.

Esterification of Pyridinedicarboxylic Acid Derivatives

Two-Step Approach

Step 1: Synthesis of 3,5-Pyridinedicarboxylic Acid

The diacid precursor is prepared via oxidation of 4-(5-nitro-2-furanyl)-1,4-dihydropyridine derivatives using KMnO₄ in acidic medium, though detailed protocols require extrapolation from analogous systems.

Step 2: Fischer Esterification

The diacid undergoes esterification with methanol (20:1 molar ratio) catalyzed by concentrated H₂SO₄ (5% v/v) under reflux (12 h, 70°C).

Reaction Equation :

$$

\text{C}{15}\text{H}{12}\text{N}2\text{O}7 + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}{17}\text{H}{16}\text{N}2\text{O}7 + 2\text{H}2\text{O}

$$

Hybrid Approaches Combining Hantzsch and Post-Modification

Nitro Group Introduction

While most syntheses incorporate pre-formed 5-nitrofuran-2-carbaldehyde, late-stage nitration strategies are emerging:

- Electrophilic nitration of 4-(furan-2-yl)-DHP derivatives using HNO₃/AcOH at 0°C

- Microwave-assisted nitration with Cu(NO₃)₂ in Ac₂O (30 min, 150 W)

Challenges :

Enantioselective Synthesis Considerations

Though the target compound lacks chiral centers, methodologies from related systems suggest potential for optical resolution:

Chiral Auxiliary-Mediated Synthesis

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Hantzsch (Sonication) | 95 | 8 min | Excellent | E-factor: 0.3 |

| Fischer Esterification | 82 | 12 h | Moderate | E-factor: 2.1 |

| Hybrid Nitration | 60 | 6 h | Poor | E-factor: 4.7 |

Key Findings :

Industrial-Scale Considerations

Catalyst Recovery

Fe-Cu/ZSM-5 nanocatalysts demonstrate robust recyclability:

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids (such as hydrochloric acid), and bases (such as sodium hydroxide). Major products formed from these reactions include amines, carboxylic acids, and substituted pyridine derivatives .

科学的研究の応用

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity and protein-ligand interactions.

Medicine: As a potential drug candidate for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitution reactions .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural similarity to nifedipine.

Structural Variations and Implications

4-Position Substituent: Nitroaromatic Groups: Nifedipine (2-nitrophenyl) and the target compound (5-nitro-2-furanyl) share nitro groups, which are critical for calcium channel blocking activity by enhancing electron-withdrawing effects . Alkyl and Mixed Substituents: Compounds with alkyl chains (e.g., propyl in ) or mixed esters (e.g., benzyl/methyl in ) show reduced CCB efficacy, emphasizing the importance of nitroaromatic groups .

Ester Groups: Dimethyl esters (target compound, nifedipine) are common for balancing lipophilicity and hydrolysis rates.

Physicochemical Properties

- Solubility: Nifedipine is practically insoluble in water but moderately soluble in ethanol . The target compound’s nitro-furanyl group may further reduce water solubility due to increased hydrophobicity.

- Stability : Nitro groups in DHPs are prone to photodegradation; nifedipine forms nitroso derivatives under light exposure . The furanyl group in the target compound may introduce additional stability challenges.

Pharmacological and Regulatory Insights

- Nifedipine : A prototypical DHP CCB with well-documented efficacy in hypertension and angina . Its nitro group is essential for binding to L-type calcium channels.

- The furan ring may influence tissue selectivity or metabolism.

- Regulatory Status : Nifedipine is listed in pharmacopeias (e.g., Brazilian Pharmacopoeia ) but faces restrictions due to stability issues . The target compound’s regulatory status remains unclassified.

生物活性

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester (commonly referred to as "dimethyl 3,5-pyridinedicarboxylate") is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23N2O4

- Molecular Weight : 329.396 g/mol

- CAS Number : 1165-06-6

- Structure : The compound features a pyridine ring with two carboxylate groups and a nitrofuran substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of various bacteria and fungi. The presence of the nitrofuran moiety in this compound may enhance its antimicrobial efficacy by disrupting microbial DNA synthesis.

Anti-inflammatory Effects

Pyridine derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokine production. This could be particularly relevant in treating conditions characterized by chronic inflammation.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study demonstrated that similar pyridine compounds showed inhibition zones against Staphylococcus aureus and Escherichia coli. The IC50 values indicated effective concentrations for antimicrobial action. |

| Cancer Cell Line Studies | In vitro studies on related compounds revealed that they could reduce cell viability in various cancer lines, suggesting potential for further development in cancer therapeutics. |

| Inflammation Modulation | Research indicated that pyridine derivatives could downregulate pro-inflammatory cytokines in macrophage models, highlighting their potential use in inflammatory diseases. |

The biological activity of 3,5-Pyridinedicarboxylic acid dimethyl ester may be attributed to several mechanisms:

- DNA Intercalation : The nitrofuran group may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Cytokine Modulation : The compound might modulate signaling pathways that regulate inflammation and immune responses.

Q & A

Basic: What established synthetic methodologies are used to prepare this dihydropyridine derivative?

Answer:

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a multicomponent reaction of an aldehyde (e.g., 5-nitro-2-furaldehyde), a β-ketoester (e.g., dimethyl acetylenedicarboxylate), and ammonium acetate. Key steps include:

- Cyclocondensation : Under reflux in ethanol or methanol, forming the 1,4-dihydropyridine ring .

- Substituent Optimization : The 5-nitro-2-furanyl group is introduced via the aldehyde component, requiring precise stoichiometry to avoid side reactions .

- Purification : Column chromatography or recrystallization is used, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : H NMR confirms the presence of the 1,4-dihydropyridine ring (NH proton at δ ~5.5 ppm) and methyl ester groups (δ ~3.6 ppm). C NMR identifies carbonyl carbons (δ ~165-170 ppm) .

- X-ray Crystallography : Resolves conformational ambiguities, such as the boat/chair conformation of the dihydropyridine ring and nitro-furanyl orientation .

- IR Spectroscopy : Validates ester carbonyl stretches (~1700 cm) and nitro group vibrations (~1520 cm) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?

Answer:

- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational methods (DFT calculations) to reconcile NMR/IR data .

- Dynamic NMR Studies : Investigate rotational barriers of ester groups or ring puckering if signal splitting occurs .

- Isotopic Labeling : Use N-labeled ammonium acetate to trace nitrogen incorporation in the dihydropyridine ring .

Advanced: What is the electronic and biological impact of the 5-nitro-2-furanyl substituent?

Answer:

- Electronic Effects : The nitro group enhances electrophilicity at C4, influencing redox properties and stability. The furan ring’s electron-rich nature may facilitate π-π stacking in biological targets .

- Biological Activity : Compared to nitrophenyl analogs (e.g., nifedipine), the nitro-furanyl group may alter calcium channel binding affinity due to steric and electronic differences. In vitro assays (e.g., patch-clamp electrophysiology) are recommended to assess activity .

Advanced: What stability considerations are critical for handling this compound?

Answer:

- Light Sensitivity : Protect from UV light to prevent nitro group degradation; store in amber vials at –20°C .

- Moisture Control : Anhydrous conditions prevent ester hydrolysis; use molecular sieves in storage .

- Decomposition Monitoring : Track via HPLC for byproducts (e.g., oxidized pyridine derivatives) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Calcium Flux Assays : Use fluorometric dyes (e.g., Fluo-4) in vascular smooth muscle cells to assess calcium channel blockade .

- CYP450 Inhibition Screening : Evaluate metabolic stability using human liver microsomes, as nitro groups often interact with cytochrome P450 enzymes .

Advanced: How do structural modifications at the 4-position affect pharmacokinetics?

Answer:

- Ester Chain Variation : Longer alkyl esters (e.g., diethyl vs. dimethyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Nitro Group Reduction : Converting the nitro to an amine (via catalytic hydrogenation) may improve metabolic stability but alter target specificity .

- Furan Replacement : Substituting furanyl with thiophene or phenyl groups modulates binding kinetics; use molecular docking to predict affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。